2-Benzothiazol-2-ylmethylene-thiazolidin-4-one
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Overview
Description
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is a heterocyclic compound that features both benzothiazole and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and using environmentally benign reagents .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities.
Medicine: It has potential as an anti-tubercular agent and is being studied for its anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound’s anti-tubercular activity is linked to its ability to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Thiazolidine-4-one: A related compound with similar structural features.
Benzothiazole: The parent compound of the benzothiazole family.
Uniqueness
2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is unique due to its dual functionality, combining the properties of both benzothiazole and thiazolidinone rings. This dual functionality enhances its biological activity and broadens its range of applications compared to its individual components.
Properties
CAS No. |
380193-87-3 |
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Molecular Formula |
C11H8N2OS2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)/b10-5+ |
InChI Key |
XJWRTKVKIVPNKO-BJMVGYQFSA-N |
SMILES |
C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |
Isomeric SMILES |
C1C(=O)N/C(=C\C2=NC3=CC=CC=C3S2)/S1 |
Canonical SMILES |
C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |
solubility |
not available |
Origin of Product |
United States |
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